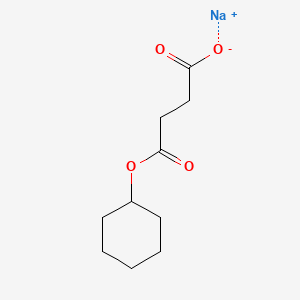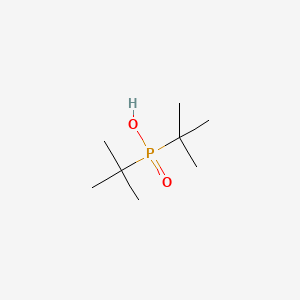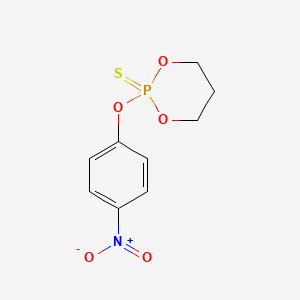![molecular formula C17H25N3O B14756281 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin Imp.A is a compound related to vildagliptin, an oral anti-diabetic drug that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin is used to manage type 2 diabetes mellitus by inhibiting the enzyme DPP-4, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in maintaining glucose homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vildagliptin is synthesized through a series of chemical reactions. The synthesis typically involves the formation of a pyrrolidine ring and the introduction of various functional groups. The process includes steps such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of vildagliptin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Vildagliptin undergoes various chemical reactions, including:
Oxidation: Vildagliptin can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the functional groups in vildagliptin.
Substitution: Nucleophilic substitution reactions are used in the synthesis of vildagliptin
Common Reagents and Conditions
Common reagents used in the reactions involving vildagliptin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, which are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Vildagliptin Imp.A and related compounds have several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in managing type 2 diabetes mellitus and its effects on glucose homeostasis.
Industry: Used in the pharmaceutical industry for the development of anti-diabetic medications
Wirkmechanismus
Vildagliptin exerts its effects by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The increased levels of GLP-1 and GIP improve glycemic control by promoting insulin release and inhibiting glucagon secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity for DPP-4 and long half-life
Uniqueness
Vildagliptin is unique due to its specific molecular structure, which provides a balanced efficacy and safety profile. It has been shown to improve glycemic control with a low risk of hypoglycemia and weight gain, making it a valuable option for patients with type 2 diabetes mellitus .
Eigenschaften
Molekularformel |
C17H25N3O |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(2S)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m0/s1 |
InChI-Schlüssel |
GFJBFJGNXDVDDX-RDVIWEACSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
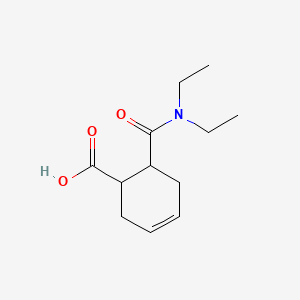

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
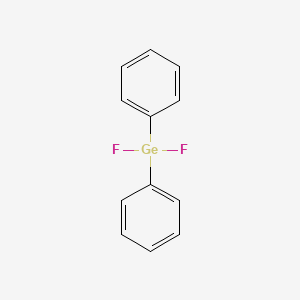
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
